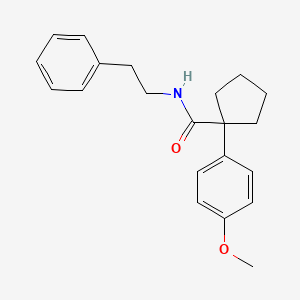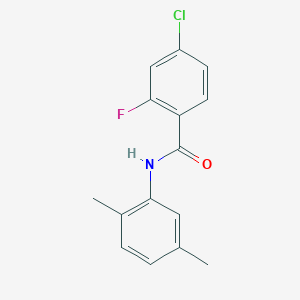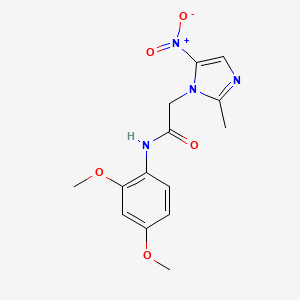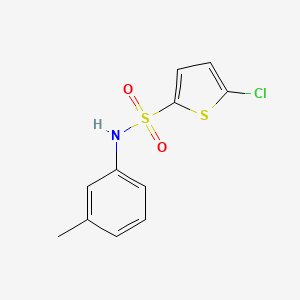
1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide, also known as MT-45, is a synthetic opioid analgesic drug that was first synthesized in the early 1970s. MT-45 is structurally similar to other opioids such as fentanyl and tramadol, but its mechanism of action and effects on the body are still being studied.
Mecanismo De Acción
1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide is believed to exert its analgesic effects by binding to opioid receptors in the brain and spinal cord. This binding activates a cascade of signaling pathways that ultimately lead to the inhibition of pain signals. This compound has been shown to have a higher affinity for the mu-opioid receptor than the delta- and kappa-opioid receptors.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of effects on the body, including analgesia, sedation, and respiratory depression. It has also been shown to have effects on the cardiovascular system, including changes in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for opioid receptors. However, its potential for abuse and addiction, as well as its lack of FDA approval, are significant limitations.
Direcciones Futuras
Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of 1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide. Possible future directions include the development of more selective and potent analogs, as well as studies investigating the long-term effects of this compound use on the body. Additionally, research into the potential for abuse and addiction, as well as strategies for mitigating these risks, is needed.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide involves several steps, including the reaction of 4-methoxybenzaldehyde with 2-phenylethylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with cyclopentanecarboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentanecarboxamide has been studied for its potential use as an analgesic drug, as well as its effects on the central nervous system. Several studies have investigated the pharmacological properties of this compound, including its binding affinity to opioid receptors and its effects on pain perception.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-(2-phenylethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-24-19-11-9-18(10-12-19)21(14-5-6-15-21)20(23)22-16-13-17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJVSBUCORVTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196536 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)


![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)
![methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5768296.png)
![2-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5768304.png)

![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)aniline](/img/structure/B5768327.png)



![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5768362.png)